2-Methoxy-6,8-dimethylquinoline
Overview
Description
2-Methoxy-6,8-dimethylquinoline is an organic compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3 and a boiling point of 294.8±35.0 °C at 760 mmHg .Scientific Research Applications
Chemical Characterization and Structural Analysis :
- A study on a related compound, 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, provides insights into the chemical characterization and structural analysis using techniques like NMR spectroscopy and X-ray crystallography. This compound, belonging to the isoquinoline family, highlights the significance of structural analysis in understanding the properties of similar compounds (Jarraya et al., 2008).
Antimalarial Applications :
- Antimalarial activity has been a key area of research, with studies on compounds like 6-(4-diethylamino-1-methylbutylamino)-4-methoxy-2-methylquinoline demonstrating the impact of methoxy groups on antimalarial activity. These findings suggest potential applications of 2-Methoxy-6,8-dimethylquinoline in the development of antimalarial agents (Dann et al., 1982).
Anticancer Properties :
- Research on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine shows potent apoptotic and anticancer activity, with high blood-brain barrier penetration. This indicates the potential of methoxy-substituted quinolines in cancer treatment (Sirisoma et al., 2009).
Fluorescent Sensors and Imaging Applications :
- The development of a fluorescent Zn2+ sensor based on an 8-aminoquinoline platform, specifically 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol, is an example of how quinolines can be used in imaging studies. This research highlights the potential of this compound in the field of chemical sensing and bioimaging (Pradhan et al., 2015).
Microbial Metabolism and Transformation :
- A study on the microbial transformation of primaquine, a 6-methoxy-8-aminoquinoline antimalarial agent, by Candida tropicalis illustrates the metabolic pathways that can affect the efficacy and toxicity of such compounds. This is relevant for understanding how this compound might interact in biological systems (Clark et al., 1984).
Complexation Studies for Environmental and Analytical Applications :
- Research on the complexation of quinolines, such as studies on 2-[α-(o-methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline, provides insights into their use in environmental and analytical chemistry, potentially applicable to this compound (Samy et al., 2018).
Properties
IUPAC Name |
2-methoxy-6,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJIMLXKNINTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC(=N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682427 | |
Record name | 2-Methoxy-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861581-28-4 | |
Record name | 2-Methoxy-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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